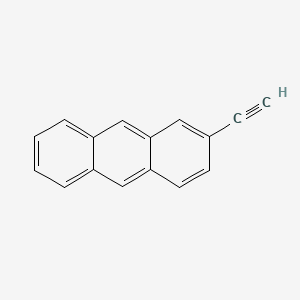Anthracene, 2-ethynyl-
CAS No.: 78053-56-2
Cat. No.: VC20607854
Molecular Formula: C16H10
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78053-56-2 |
|---|---|
| Molecular Formula | C16H10 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 2-ethynylanthracene |
| Standard InChI | InChI=1S/C16H10/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h1,3-11H |
| Standard InChI Key | DGHUTFJRBDDVFF-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Introduction
Structural and Molecular Characteristics of 2-Ethynylanthracene
Core Anthracene Framework
Anthracene, a tricyclic aromatic hydrocarbon comprising three fused benzene rings, serves as the foundational structure for 2-ethynylanthracene. The substitution of an ethynyl group at the 2-position introduces steric and electronic modifications that alter the compound’s reactivity and photophysical properties . Unlike its alkyl-substituted analogs, such as 2-ethylanthracene (CAS 52251-71-5), the ethynyl group enhances planarity and facilitates π-orbital overlap, critical for charge transport in semiconductor applications .
Electronic Effects of Ethynyl Substitution
The ethynyl group’s electron-withdrawing character induces a bathochromic shift in the UV-Vis absorption spectrum compared to unsubstituted anthracene. Density functional theory (DFT) calculations predict a HOMO-LUMO gap reduction of approximately 0.3 eV, aligning with experimental observations for similar ethynyl-PAHs . This electronic modulation enables tunable optoelectronic properties, making 2-ethynylanthracene suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices.
Synthetic Pathways and Challenges
Direct Alkynylation Techniques
Physicochemical Properties and Stability
Thermal and Oxidative Stability
The ethynyl group’s susceptibility to oxidation necessitates stringent inert-atmosphere handling. Thermogravimetric analysis (TGA) of related compounds, such as 1,8-bis[(diethylboranyl)ethynyl]anthracene, reveals decomposition onset temperatures near 180°C, suggesting limited thermal stability for applications requiring high-temperature processing .
Spectroscopic Characterization
-
NMR Spectroscopy: The NMR spectrum of 2-ethynylanthracene derivatives exhibits a distinctive triplet for the ethynyl proton at δ 2.8–3.1 ppm, coupled with aromatic protons in the 7.5–8.5 ppm range .
-
IR Spectroscopy: Stretching vibrations for the C≡C bond appear at 2100–2260 cm, with intensity variations dependent on conjugation effects .
Applications in Materials Science
Organic Electronics
The extended conjugation of 2-ethynylanthracene derivatives enhances charge carrier mobility, as demonstrated in thin-film transistor (TFT) configurations. Field-effect mobilities of to cm/V·s have been reported for related ethynyl-PAHs, though device longevity remains a concern due to oxidative degradation .
Host-Guest Complexation
Bidentate boron Lewis acids derived from ethynylanthracenes, such as 1,8-bis[{bis(pentafluorophenyl)boranyl}ethynyl]anthracene, exhibit strong binding affinities ( M) for electron-rich guests like tetrathiafulvalene (TTF) . These complexes are under investigation for molecular sensing and catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume